2,2-Diphenylpentanoic acid
CAS No.: 841-32-7
Cat. No.: VC20763816
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 841-32-7 |
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Molecular Formula | C17H18O2 |
Molecular Weight | 254.32 g/mol |
IUPAC Name | 2,2-diphenylpentanoic acid |
Standard InChI | InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19) |
Standard InChI Key | IVYXLCYENQNVHM-UHFFFAOYSA-N |
SMILES | CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Nomenclature
2,2-Diphenylpentanoic acid belongs to the class of α,α-disubstituted carboxylic acids. Its structural formula can be represented as (C6H5)2C(C3H7)COOH, featuring a quaternary carbon at position 2 with two phenyl rings and a propyl chain. This creates a sterically hindered environment around the central carbon atom that significantly influences its chemical behavior.
The compound is related to other diphenyl-substituted acids that have been studied for various applications. Its structure bears similarities to compounds like pentanoic acid,2,2-diphenyl-,diethylaminoethyl ester, hydrochloride, which has been documented with the molecular formula C23H32ClNO2 .
Physical Properties
Based on structural analysis and comparison with similar compounds, 2,2-diphenylpentanoic acid is expected to exhibit the following physical properties:
Property | Value/Description |
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Molecular Formula | C17H18O2 |
Molecular Weight | Approximately 254 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Poorly soluble in water; soluble in organic solvents |
Melting Point | Expected to be above 100°C due to aromatic stabilization |
Boiling Point | Likely above 300°C at standard pressure |
Synthesis Methods
Theoretical Synthetic Routes
While the search results don't provide direct synthetic methods specifically for 2,2-diphenylpentanoic acid, potential synthetic routes can be proposed based on common reactions for similar compounds:
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Grignard reaction followed by carboxylation: Starting with diphenylmethane, alkylation with propyl halide followed by carboxylation could yield the desired product.
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Alkylation of diphenylacetic acid: Direct alkylation of diphenylacetic acid with propyl halide in the presence of a strong base.
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From related esters: Hydrolysis of 2,2-diphenylpentanoic acid esters would yield the free acid. This approach is supported by the information about the diethylaminoethyl ester derivative mentioned in the search results .
Purification Techniques
Based on synthetic procedures for similar compounds, purification methods might include:
Column chromatography using silica gel with appropriate eluent systems, similar to techniques mentioned for related compounds: "The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate / petroleum ether = 1:50)" .
Recrystallization from appropriate solvent systems could also be employed for further purification, especially if crystalline forms are obtained.
Chemical Reactivity
Acid-Base Properties
As a carboxylic acid, 2,2-diphenylpentanoic acid would exhibit typical acid-base behavior. Based on similar carboxylic acids listed in the pKa compilation, its pKa value would likely fall in the range of 4-5 . The presence of two phenyl groups at the α-position would influence its acidity through both steric and electronic effects:
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The electron-withdrawing nature of the phenyl groups would enhance the acidity compared to unsubstituted pentanoic acid.
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The steric bulk would potentially hinder solvation of the carboxylate anion, slightly reducing acidity.
Esterification and Derivative Formation
The carboxylic acid functionality allows for various derivatization reactions:
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Esterification: 2,2-Diphenylpentanoic acid can form esters with alcohols, as evidenced by the existence of its diethylaminoethyl ester derivative mentioned in the search results .
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Amide formation: Reaction with amines would yield the corresponding amides.
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Reduction: The carboxylic acid could be reduced to the corresponding alcohol using appropriate reducing agents.
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Decarboxylation: Under specific conditions, decarboxylation might occur, yielding 1,1-diphenylbutane.
Structural Analysis Techniques
Spectroscopic Characterization
For comprehensive structural analysis of 2,2-diphenylpentanoic acid, multiple spectroscopic techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for aromatic protons (δ ~7.0-7.5 ppm), aliphatic protons of the propyl chain (δ ~0.8-2.0 ppm), and the carboxylic acid proton (δ ~10-12 ppm).
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¹³C NMR would reveal the quaternary carbon at position 2, the carboxyl carbon, aromatic carbons, and aliphatic carbons.
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Infrared Spectroscopy (IR):
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Characteristic absorption bands would include C=O stretching (~1700-1725 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹, broad), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and C-H stretching for both aromatic and aliphatic regions.
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Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation pattern analysis, with potential fragment ions including diphenylmethyl cation and loss of the carboxyl group.
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X-ray Crystallography
X-ray crystallography would provide definitive structural information, including:
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Bond lengths and angles
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Dihedral angles, particularly around the quaternary carbon
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Crystal packing arrangement
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Potential hydrogen bonding networks
Applications and Related Research
Synthetic Intermediates
2,2-Diphenylpentanoic acid could serve as a valuable intermediate in organic synthesis:
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As a precursor for more complex molecules through functionalization of the carboxylic acid group.
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As a building block for heterocycle synthesis, similar to the procedures mentioned in the search results where related compounds were used to synthesize furan derivatives:
"A mixture of compound syn-5 (0.60 g, 1.60 mmol) in the mixed solvents of CH2Cl2 and water (v/v = 9:1, 30 mL) was added 2, 3-dichloro-5, 6-dicyanobenzoquinone (DDQ, 0.44 g, 1.92 mmol) at room temperature."
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